(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-21-13-7-5-12(6-8-13)17-16-18-14(11-22-16)15(20)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUDZNJOMGFTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Ethoxyphenyl Group: The thiazole intermediate can be further reacted with 4-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amine linkage.
Attachment of the Pyrrolidine Ring: The final step involves the reaction of the intermediate with pyrrolidine, often under reflux conditions in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Substituent Effects on Bioactivity
- Ethoxy vs. Chloro/Methoxy Groups : The 4-ethoxyphenyl substituent in the target compound may confer greater lipophilicity compared to electron-withdrawing groups like chloro (e.g., CAS 1203153-65-4 ). This could enhance membrane permeability but reduce solubility in polar solvents.
- Pyrrolidine vs. Piperidine/Morpholine: Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may influence conformational flexibility and target binding.
Biological Activity
The compound (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that features a thiazole ring, a pyrrolidine ring, and an ethoxyphenyl group. This structure suggests potential biological activity, particularly in medicinal chemistry, where compounds with similar frameworks have shown promise as therapeutic agents.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds with thiazole and pyrrolidine moieties have been reported to exhibit diverse mechanisms such as:
- Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the pyrrolidine ring may enhance binding affinity to G-protein coupled receptors (GPCRs) or other relevant targets.
- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, potentially through the mitochondrial pathway or by inhibiting tubulin polymerization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole-based compounds. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8e | U-937 | 5.7 | Apoptosis induction |
| 8f | SK-MEL-1 | 12.2 | Tubulin inhibition |
| 2 | A549 | 18.4 | Topoisomerase II inhibition |
These findings suggest that this compound could exhibit similar or enhanced anticancer activity due to its unique structural features.
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant properties. A study showed that certain thiazole-containing analogues exhibited effective protection in seizure models:
| Compound | Model | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | MES | 18.4 | 9.2 |
| Analogue 2 | scPTZ | 24.38 | Not specified |
This indicates that the thiazole moiety can enhance anticonvulsant effects, which may be relevant for the compound .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by substituents on the aromatic rings and the nature of the alkyl groups attached to the nitrogen atoms. The following trends have been observed:
- Electron-Withdrawing Groups : Substituents such as halogens (Cl, Br) on aromatic rings tend to increase potency.
- Hydrophobic Substituents : The presence of hydrophobic groups at specific positions enhances binding interactions with biological targets.
- Pyrrolidine Ring : The inclusion of a pyrrolidine ring has been correlated with improved activity against various biological targets.
Case Studies
Several studies provide insights into the biological evaluation of compounds similar to this compound:
- Anticancer Agents : Research has shown that thiazole-based compounds can inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle arrest .
- Anticonvulsant Agents : A series of thiazole derivatives were tested for anticonvulsant activity, showing promising results in both MES and scPTZ models .
Q & A
Q. What are the recommended synthetic routes for (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone, and how can purity be optimized?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-ethoxyphenylthiourea with α-bromoacetylpyrrolidine in ethanol under reflux, catalyzed by glacial acetic acid (similar to methods in ).
- Step 2: Cyclization of the intermediate to form the thiazole ring, followed by purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the target compound .
- Purity Optimization: Use techniques like recrystallization (ethanol/water mixtures) and HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR .
Q. How can the structural identity of this compound be confirmed experimentally?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; pyrrolidine protons at δ ~1.8–3.5 ppm) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 358.4) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement, as demonstrated for analogous thiazole-pyrrolidine hybrids in .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition: Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
Answer:
- Condition Optimization: Use microwave-assisted synthesis to reduce reaction time and byproducts (e.g., 100°C, 30 min vs. traditional reflux for 4–6 hrs) .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Byproduct Analysis: Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or solvent polarity .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?
Answer:
- SAR Studies: Synthesize analogs with varying alkoxy groups (methoxy, propoxy) and compare bioactivity. For example:
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to bacterial DNA gyrase or tumor necrosis factor (TNF-α) .
Q. How should conflicting bioactivity data from different assays be resolved?
Answer:
- Assay Replication: Repeat tests under standardized conditions (e.g., fixed cell density, serum concentration) to control variables .
- Mechanistic Follow-Up: Use Western blotting or qPCR to validate target engagement (e.g., downregulation of oncoproteins in cytotoxicity assays) .
- Meta-Analysis: Compare results with structurally similar compounds (e.g., pyrazolone-thiazole hybrids in ) to identify trends .
Q. What advanced techniques characterize its interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM/X-ray Co-crystallization: Resolve compound-enzyme complexes to identify critical binding motifs (e.g., hydrogen bonds with thiazole nitrogen) .
Q. How can degradation pathways be analyzed to improve stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
